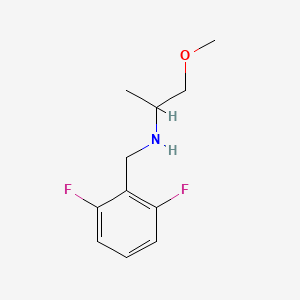

N-(2,6-difluorobenzyl)-1-methoxypropan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,6-Difluorobenzyl)-1-methoxypropan-2-amine (DFMO) is a synthetic derivative of the naturally occurring amino acid ornithine. It is widely studied for its potential to inhibit the enzyme ornithine decarboxylase (ODC), which is involved in the production of polyamines. DFMO has been studied for its potential to inhibit cancer cell growth and has been used in preclinical studies for the treatment of various types of cancer.

Applications De Recherche Scientifique

PFAS Removal by Amine-Functionalized Sorbents

Amine-functionalized sorbents have been identified as promising materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies, where their effectiveness is attributed to electrostatic interactions, hydrophobic interactions, and the morphology of the sorbents. This application is critical due to the low recommended safe concentrations of PFAS in drinking water and their persistence in the environment (Ateia et al., 2019).

Adsorption Behavior of PFCs

Adsorption is an effective technology for removing perfluorinated compounds (PFCs) from water, and adsorbents with amine groups exhibit high adsorption capacity for these pollutants. Understanding the adsorption behavior on various materials helps in the preparation of effective adsorbents for PFC removal, highlighting the importance of electrostatic interaction, hydrophobic interaction, and the formation of micelles in achieving high adsorption capacities (Du et al., 2014).

Advanced Oxidation Processes for Amine Degradation

Advanced oxidation processes (AOPs) have been shown to effectively mineralize nitrogen-containing compounds, including aromatic and aliphatic amines, dyes, and pesticides, which are resistant to conventional degradation. These processes are especially relevant for treating water contaminated with toxic and hazardous amino compounds, with ozone and Fenton processes being particularly reactive towards most amines (Bhat & Gogate, 2021).

Role of Amine Activators in Acrylic Bone Cements

Tertiary aromatic amines used as activators in the benzoyl peroxide/amine system for curing acrylic resins, including applications in dental resins or acrylic bone cements, underscore the significant effect of temperature on curing parameters. This review addresses kinetics, mechanism, and the relevance of thermal trauma associated with the implantation of acrylic bone cements, demonstrating the critical role of amine activators (Vázquez et al., 1998).

Amine-functionalized MOFs for CO2 Capture

Amine-functionalized metal–organic frameworks (MOFs) have shown great promise for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These MOFs are highlighted for their potential applications in catalysis and gas separation, emphasizing the importance of amino functionality towards improving CO2 sorption capacity and separation performance (Lin et al., 2016).

Propriétés

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-1-methoxypropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2NO/c1-8(7-15-2)14-6-9-10(12)4-3-5-11(9)13/h3-5,8,14H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAGRZSTJMCDSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=C(C=CC=C1F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70386025 |

Source

|

| Record name | N-(2,6-difluorobenzyl)-1-methoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-difluorobenzyl)-1-methoxypropan-2-amine | |

CAS RN |

353777-75-0 |

Source

|

| Record name | N-(2,6-difluorobenzyl)-1-methoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-(Diethylamino)-3-pyridinyl]methanol](/img/structure/B1351233.png)

![[(2R,3S,4R,5S,6S)-3,4,5-triacetyloxy-6-(2H-tetrazol-5-yl)oxan-2-yl]methyl acetate](/img/structure/B1351257.png)